N-(3-morpholinopropyl)acridin-9-amine
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Overview
Description
N-(3-morpholinopropyl)acridin-9-amine is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of an acridine core structure, which is a planar aromatic system, and a morpholinopropyl group attached to the nitrogen atom at the 9-position of the acridine ring.
Mechanism of Action
Target of Action
N-(3-morpholinopropyl)acridin-9-amine is a derivative of acridine . Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . The primary target of acridine derivatives is DNA . They intercalate into the DNA structure, which can disrupt the normal functioning of DNA and related enzymes .
Mode of Action
The mode of action of this compound involves DNA intercalation . The planar structure of acridine allows it to insert itself between the base pairs of the DNA double helix . This intercalation is driven by charge transfer and π-stacking interactions . The insertion of the acridine molecule causes the DNA helix to unwind .
Biochemical Pathways
The intercalation of this compound into DNA can affect various biochemical pathways. For instance, it can disrupt the normal functioning of enzymes that interact with DNA . This disruption can lead to a variety of downstream effects, including the inhibition of DNA replication and transcription, which can ultimately lead to cell death .
Pharmacokinetics
Other acridine derivatives have been shown to penetrate the blood-brain barrier . This suggests that this compound may also be able to reach the brain and exert its effects there. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The result of the action of this compound is largely dependent on its interaction with DNA. By intercalating into DNA, it can disrupt normal cellular processes, leading to cell death . This makes it a potential therapeutic agent for conditions like cancer, where the goal is to kill off abnormal cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the degree of ionization of the compound, which can in turn influence its ability to intercalate into DNA. Additionally, the presence of other molecules can also affect the action of this compound. For example, the presence of DNA repair proteins could potentially counteract the effects of the compound .
Biochemical Analysis
Biochemical Properties
N-(3-morpholinopropyl)acridin-9-amine, like other acridine derivatives, is known to interact with DNA and related enzymes . The mode of action of acridine is principally responsible for DNA intercalation, along with its subsequent impacts on biological processes involving DNA .
Cellular Effects
Acridine derivatives are generally known to have significant impacts on various types of cells and cellular processes .
Molecular Mechanism
It is known that acridine derivatives exert their effects at the molecular level through interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-morpholinopropyl)acridin-9-amine typically involves the reaction of acridine derivatives with morpholinopropylamine. One common method involves the following steps:
Starting Material: Acridine is used as the starting material.
Reaction with Morpholinopropylamine: Acridine is reacted with 3-morpholinopropylamine under specific conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-morpholinopropyl)acridin-9-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups on the acridine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted acridine derivatives.
Scientific Research Applications
N-(3-morpholinopropyl)acridin-9-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other acridine derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and fluorescent materials.
Comparison with Similar Compounds
Similar Compounds
Acriflavine: An acridine derivative with antimicrobial properties.
Proflavine: Another acridine derivative used as an antiseptic.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
N-(3-morpholinopropyl)acridin-9-amine is unique due to the presence of the morpholinopropyl group, which may enhance its solubility and biological activity compared to other acridine derivatives. This structural modification can lead to improved therapeutic properties and broader applications in scientific research.
Biological Activity
N-(3-Morpholinopropyl)acridin-9-amine is a compound derived from the acridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Overview of Acridine Derivatives
Acridine derivatives, including this compound, are known for their ability to intercalate into DNA, which inhibits transcription and replication processes. This property is particularly significant in the development of anticancer agents. The core structure of acridine allows for modifications that enhance biological activity and selectivity against various cancer cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The compound's structure allows it to insert between DNA base pairs, disrupting normal DNA function and leading to cytotoxic effects in rapidly dividing cells.
- Topoisomerase Inhibition : Similar to other acridine derivatives, this compound may inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme leads to DNA strand breaks and apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by increasing ROS levels within the cell, contributing to apoptosis.
Biological Activity Data
The following table summarizes the biological activities and IC50 values of this compound against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
L1210 (Mouse leukemia) | 5.2 | DNA intercalation and topoisomerase inhibition |
A2780 (Human ovarian) | 3.8 | Induction of apoptosis via ROS generation |
MCF-7 (Breast cancer) | 4.5 | Inhibition of cell proliferation |
Case Studies
- Anticancer Activity : In a study examining the cytotoxic effects of various acridine derivatives, this compound demonstrated significant potency against L1210 and A2780 cell lines. The study indicated that the compound's mechanism involved both intercalation into DNA and inhibition of topoisomerase II, leading to increased apoptosis rates compared to control groups .
- Mechanistic Insights : Further investigation into the compound's action revealed that it could elevate intracellular ROS levels, which was correlated with mitochondrial dysfunction and subsequent apoptosis in cancer cells . This suggests a dual mechanism where both direct DNA interaction and oxidative stress contribute to its efficacy.
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of acridine derivatives:
- N-Alkylation : Modifications such as morpholine substitution have been shown to improve solubility and cellular uptake, enhancing anticancer activity .
- SAR Studies : Structure-activity relationship (SAR) studies indicate that specific substituents on the acridine core can significantly affect potency against different cancer types .
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)acridin-9-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-3-8-18-16(6-1)20(17-7-2-4-9-19(17)22-18)21-10-5-11-23-12-14-24-15-13-23/h1-4,6-9H,5,10-15H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCDGCQYPHQHNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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